molecular formula C7H9O4P B14168081 Methyl phenyl hydrogen phosphate CAS No. 4009-39-6

Methyl phenyl hydrogen phosphate

Cat. No.: B14168081
CAS No.: 4009-39-6
M. Wt: 188.12 g/mol
InChI Key: BXVTXRIOHHFSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phenyl hydrogen phosphate is an organophosphorus compound with the chemical formula C7H9O4P It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenyl hydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of methanol. The reaction proceeds as follows: [ \text{C6H5OH} + \text{POCl3} \rightarrow \text{C6H5POCl2} + \text{HCl} ] [ \text{C6H5POCl2} + \text{CH3OH} \rightarrow \text{C6H5PO(OCH3)Cl} + \text{HCl} ] [ \text{C6H5PO(OCH3)Cl} + \text{H2O} \rightarrow \text{C6H5PO(OCH3)(OH)} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl hydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce phenol and methyl phosphate.

    Oxidation: It can be oxidized to form phenyl phosphate.

    Substitution: The phenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

    Hydrolysis: Phenol and methyl phosphate.

    Oxidation: Phenyl phosphate.

    Substitution: Depending on the substituent, various substituted phenyl phosphates can be formed.

Scientific Research Applications

Methyl phenyl hydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphate ester chemistry.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl phenyl hydrogen phosphate exerts its effects involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in many biological processes, including energy transfer, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenyl phosphate: Similar structure but lacks the methyl group.

    Methyl phosphate: Similar structure but lacks the phenyl group.

    Dimethyl phosphate: Contains two methyl groups instead of one methyl and one phenyl group.

Uniqueness

Methyl phenyl hydrogen phosphate is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

4009-39-6

Molecular Formula

C7H9O4P

Molecular Weight

188.12 g/mol

IUPAC Name

methyl phenyl hydrogen phosphate

InChI

InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9)

InChI Key

BXVTXRIOHHFSQZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.